molecular formula C19H18ClN5O2 B315203 2-chloro-N-[4-(4-morpholinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-[4-(4-morpholinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B315203
M. Wt: 383.8 g/mol
InChI Key: BNGJKNADMHPSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(4-morpholinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a morpholine ring, and a triazole ring attached to a benzamide core

Properties

Molecular Formula

C19H18ClN5O2

Molecular Weight

383.8 g/mol

IUPAC Name

2-chloro-N-(4-morpholin-4-ylphenyl)-5-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C19H18ClN5O2/c20-18-6-5-16(25-12-21-22-13-25)11-17(18)19(26)23-14-1-3-15(4-2-14)24-7-9-27-10-8-24/h1-6,11-13H,7-10H2,(H,23,26)

InChI Key

BNGJKNADMHPSRW-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-morpholinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.

    Introduction of the Chloro Group: Chlorination of the benzamide core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-morpholinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-morpholinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-morpholin-4-ylphenyl)benzamide: Lacks the triazole ring.

    N-(4-morpholin-4-ylphenyl)-5-(1,2,4-triazol-4-yl)benzamide: Lacks the chloro group.

    2-chloro-N-phenyl-5-(1,2,4-triazol-4-yl)benzamide: Lacks the morpholine ring.

Uniqueness

2-chloro-N-[4-(4-morpholinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of all three functional groups (chloro, morpholine, and triazole) in a single molecule. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

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